Product packaging for 3,4,5-Trichlorophenylhydrazine(Cat. No.:CAS No. 740734-20-7)

3,4,5-Trichlorophenylhydrazine

Cat. No.: B1353074
CAS No.: 740734-20-7
M. Wt: 211.5 g/mol
InChI Key: UNGXYLFIPXXYDT-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Hydrazine (B178648) Chemistry Research

Hydrazine derivatives are a significant class of compounds in organic chemistry, recognized for their versatile applications in synthesizing a wide array of molecules with notable biological activities. byjus.commdpi.com These derivatives serve as crucial precursors for creating hydrazides and various heterocyclic compounds. mdpi.com The reactivity of the hydrazine group allows for its participation in numerous chemical reactions, making it a valuable component in the development of new chemical entities.

Contemporary research into hydrazine derivatives is extensive, covering areas from medicinal chemistry to materials science. wikipedia.org A significant focus of current studies is the synthesis of novel hydrazine compounds and the evaluation of their potential as therapeutic agents, with investigations into their anti-inflammatory, antibacterial, and anticancer properties. byjus.com The ability of the hydrazine moiety to act as a building block for more complex molecules has cemented its importance in modern synthetic chemistry. nih.gov Computational methods, such as Density Functional Theory (DFT), are increasingly being employed to predict the molecular properties and reactivity of new hydrazine derivatives, aiding in the design of molecules with specific functionalities. wikipedia.org

Within this broad field, halogenated phenylhydrazines, including trichlorophenylhydrazine isomers, represent a specialized area of interest. The presence of chlorine atoms on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, offering unique opportunities for synthetic transformations and the development of compounds with specific biological activities. While research on many hydrazine derivatives is widespread, specific isomers like 3,4,5-trichlorophenylhydrazine are less commonly studied, presenting an area ripe for further investigation.

Historical Development and Significance of Chlorinated Phenylhydrazines in Chemical Research

The history of hydrazine chemistry began in 1875 with the synthesis of phenylhydrazine (B124118) by Emil Fischer. youtube.comevitachem.com This discovery was a landmark achievement, as phenylhydrazine became a key reagent for the characterization of sugars through the formation of osazones. evitachem.comtubitak.gov.tr Fischer's work laid the foundation for the study of a vast number of hydrazine derivatives. youtube.comevitachem.com The development of the Fischer indole (B1671886) synthesis in 1883, which uses a (substituted) phenylhydrazine and an aldehyde or ketone to produce an indole, further solidified the importance of this class of compounds in organic synthesis. byjus.comwikipedia.org This reaction remains one of the most effective methods for creating indole structures, which are common in many pharmaceuticals. byjus.com

The introduction of chlorine atoms onto the phenylhydrazine scaffold marked a significant advancement in the field. Chlorinated compounds, in general, have found extensive use in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine. google.com The chlorination of phenylhydrazine enhances its utility in certain reactions and can impart specific biological properties to the resulting molecules. For instance, chlorinated phenylhydrazines have been used as intermediates in the synthesis of dyes and pharmaceuticals.

Patents from the latter half of the 20th century describe various processes for producing chlorophenylhydrazine compounds, highlighting their industrial relevance. google.comgoogle.comgoogleapis.com These methods often involve the chlorination of a protected phenylhydrazine derivative, followed by deprotection to yield the final product. google.comgoogle.com The development of these synthetic routes was crucial for making chlorinated phenylhydrazines more accessible for research and industrial applications. While isomers like 2,4,6-trichlorophenylhydrazine (B147635) have been more extensively studied and have documented synthetic procedures, the historical development of this compound is less well-documented in publicly available literature. google.com

Current Academic Research Trends and Emerging Scientific Challenges

Current research involving chlorinated phenylhydrazines continues to build upon their historical significance, with a focus on developing more efficient and environmentally friendly synthetic methods. nih.gov The use of these compounds as building blocks for complex heterocyclic structures remains a key area of investigation. nih.gov For example, recent studies have explored the reactions of 2,4,6-trichlorophenylhydrazine with various substrates to synthesize novel pyrazole (B372694) and pyridazinone derivatives. tubitak.gov.trresearchgate.net

A significant trend in modern chemistry is the integration of computational and experimental approaches to understand reaction mechanisms and predict molecular properties. wikipedia.org For chlorinated phenylhydrazines, this could involve studying the effect of the chlorine substitution pattern on the reactivity of the hydrazine group and the stability of reaction intermediates.

However, several scientific challenges remain. One of the primary challenges is the regioselectivity of reactions involving substituted phenylhydrazines. In reactions like the Fischer indole synthesis, the position of the chlorine atoms can direct the cyclization to produce different isomers, and controlling this selectivity is a key research objective. nih.gov Furthermore, the synthesis of specific, less common isomers like this compound can be challenging, and developing robust synthetic routes to these compounds is an ongoing need.

Another emerging challenge is understanding the biological activities and toxicological profiles of polychlorinated compounds. While the chlorine atoms can enhance therapeutic effects, they can also contribute to environmental persistence and potential toxicity, similar to polychlorinated biphenyls (PCBs). pops.intin.gov Therefore, a crucial aspect of future research will be to design chlorinated phenylhydrazine derivatives that maximize therapeutic benefits while minimizing adverse environmental and health impacts. The development of advanced analytical techniques to detect and quantify these compounds and their metabolites in biological and environmental samples is also a critical area of research. mdpi.com

Research Findings and Data

Detailed experimental data for this compound is not widely available in the reviewed literature. However, data for the related isomer, 2,4,6-trichlorophenylhydrazine, can provide insights into the general properties of trichlorophenylhydrazines.

Table 1: Physicochemical Properties of 2,4,6-Trichlorophenylhydrazine

Property Value Reference
Molecular Formula C6H5Cl3N2 chembk.com
Molar Mass 211.48 g/mol chembk.com
Appearance White crystalline powder chembk.com
Melting Point 140-142 °C chembk.com
Solubility Soluble in acetone (B3395972) and alcohol; Insoluble in water chembk.com

Table 2: Selected Reactions of Trichlorophenylhydrazines

Reactant(s) Product Type Notes Reference
2,4,6-Trichlorophenylhydrazine and 2-acetylbenzofuran Hydrazone Reaction refluxed in ethanol (B145695) with HCl catalyst. mdpi.com
2,4,6-Trichlorophenylhydrazine and furandione 1H-pyrazole-3-carboxylic acid and a pyridazinone derivative Illustrates the use in synthesizing heterocyclic compounds. tubitak.gov.trresearchgate.net
Phenylhydrazine and a dicarboxylic anhydride (B1165640), followed by chlorination and reaction with a base 2,4,6-Trichlorophenylhydrazine A multi-step synthesis process. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl3N2 B1353074 3,4,5-Trichlorophenylhydrazine CAS No. 740734-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,5-trichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGXYLFIPXXYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459072
Record name 3,4,5-TRICHLOROPHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740734-20-7
Record name 3,4,5-TRICHLOROPHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 3,4,5 Trichlorophenylhydrazine

Established Synthetic Routes to 3,4,5-Trichlorophenylhydrazine

The preparation of this compound can be approached through several strategic routes, each with distinct advantages and precursor requirements. The most common methods involve either the direct modification of a phenylhydrazine (B124118) scaffold or the construction of the hydrazine (B178648) group from a pre-functionalized aniline (B41778) precursor.

Strategies Involving the Chlorination of Phenylhydrazine Precursors

Direct chlorination of phenylhydrazine is often challenging due to the high reactivity of the aromatic ring and the hydrazine group, which can lead to a mixture of products and potential degradation. A more controlled and conventional approach involves the protection of the hydrazine moiety before the chlorination step. This strategy enhances selectivity and yield.

One such method involves reacting phenylhydrazine with a dicarboxylic anhydride (B1165640), such as phthalic anhydride, to form an N-anilino dicarboximide intermediate. google.com This intermediate protects the hydrazine group, allowing for the subsequent chlorination of the phenyl ring. The N-(trichloroanilino)dicarboximide is then treated with a base or hydrazine to liberate the desired trichlorophenylhydrazine. google.com This multi-step process, while more laborious, provides a reliable pathway for synthesizing specifically substituted phenylhydrazines like the 2,4,6-trichloro isomer, and the principle can be adapted for other isomers. google.com

Diazotization and Subsequent Reduction Pathways

A widely employed and robust method for preparing arylhydrazines is the diazotization of an appropriate aniline precursor, followed by reduction. google.comgoogle.comgoogle.com For the synthesis of this compound, this pathway commences with 3,4,5-trichloroaniline (B147634).

The process involves two primary stages:

Diazotization: The 3,4,5-trichloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt (3,4,5-trichlorobenzenediazonium chloride). google.comgoogle.com

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite (B76179) or sodium metabisulfite (B1197395) in a controlled pH environment. google.comgoogle.com The reduction initially forms a sulfamic acid salt, which is subsequently hydrolyzed with acid and heated to yield the final this compound product, often isolated as its hydrochloride salt. google.com

This pathway is a cornerstone of industrial and laboratory synthesis of substituted phenylhydrazines due to the ready availability of aniline precursors and the reliability of the reaction sequence. google.comgoogle.com

StepReagentsTypical ConditionsProduct
Diazotization 3,4,5-Trichloroaniline, Sodium Nitrite, Hydrochloric Acid0–5 °C, pH 1-23,4,5-Trichlorobenzenediazonium chloride
Reduction Sodium Metabisulfite or Sodium Sulfite10–35 °C, pH 7-9This compound
Hydrolysis Hydrochloric Acid97-100 °CThis compound Hydrochloride

Alternative Chemical Syntheses and Methodological Innovations

In the pursuit of more efficient, economical, and environmentally friendly synthetic methods, modern techniques such as microwave-assisted and sonochemical synthesis have been explored for various heterocyclic compounds. nih.govmdpi.com These methods significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and sometimes allowing for the use of greener solvents like water. nih.govmdpi.com

While specific examples detailing the microwave or ultrasonic synthesis of this compound are not prevalent, these innovative approaches are applied to analogous reactions. For instance, microwave-assisted reductive alkylation is used to synthesize complex piperazine (B1678402) derivatives, demonstrating the technology's utility in C-N bond formation. mdpi.com Similarly, sonochemistry has been effectively used to synthesize 1,3,5-triazine (B166579) hydrazone derivatives, drastically reducing reaction times compared to conventional heating. mdpi.com The principles of these energy-efficient methodologies could foreseeably be adapted to the synthesis of this compound and its derivatives, representing a potential area for methodological innovation.

Functionalization and Derivatization Strategies for this compound

The chemical reactivity of this compound is dominated by the nucleophilic character of its hydrazine group (-NHNH₂). This functional group is the primary site for derivatization, allowing for the construction of a wide array of more complex molecules.

Formation of Hydrazone Derivatives via Condensation Reactions

The most prominent reaction involving this compound is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. wikipedia.orgsoeagra.com This reaction involves the formation of a carbon-nitrogen double bond (C=N), replacing the carbonyl oxygen atom with the =N-NH-C₆H₂Cl₃ group. wikipedia.org

The reaction is highly versatile and serves as a fundamental method for creating diverse molecular architectures. Hydrazide-hydrazones are a significant class of compounds in organic and medicinal chemistry, valued for their synthetic utility and biological activities. nih.gov The formation of the hydrazone linkage is generally straightforward, often proceeding with high yield by mixing the hydrazine and carbonyl reactants in a suitable solvent, sometimes with acid catalysis. soeagra.com

Reactant AReactant BProduct ClassLinkage
This compoundAldehyde (R-CHO)HydrazoneC=N-NH-
This compoundKetone (R₂-C=O)HydrazoneC=N-NH-

The formation of a hydrazone from a hydrazine and a carbonyl compound is a well-studied reaction that proceeds via a nucleophilic addition-elimination mechanism. soeagra.comnih.gov

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The reaction typically begins with the lone pair of electrons on the terminal nitrogen atom of the hydrazine acting as a nucleophile, attacking the electrophilic carbonyl carbon. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon even more electrophilic. soeagra.com

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate known as a carbinolamine. soeagra.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, creating a better leaving group (water).

Dehydration: The final step is the elimination of a water molecule from the intermediate. The lone pair on the second nitrogen atom helps to push out the water molecule, leading to the formation of the stable C=N double bond of the hydrazone. nih.gov

Diversification of Chemical Scaffolds through Aldehyde and Ketone Condensation

A fundamental and widely utilized reaction of this compound is its condensation with aldehydes and ketones. This reaction proceeds via a nucleophilic addition of the terminal nitrogen atom of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable 3,4,5-trichlorophenylhydrazone. youtube.comlibretexts.org This process, often catalyzed by acid, is a classic method for forming carbon-nitrogen double bonds (C=N). libretexts.orgresearchgate.net

The resulting hydrazones are not merely stable final products; they serve as crucial intermediates for constructing more complex molecular architectures. The hydrazone moiety can participate in a variety of subsequent reactions, including cyclizations and reductions. For instance, the Wolff-Kishner reduction of a hydrazone derived from an aldehyde or ketone converts the carbonyl group into a methylene (B1212753) group (CH₂), a transformation carried out under basic conditions. libretexts.org

The versatility of this condensation reaction allows for the introduction of a wide range of substituents into the final molecule, depending on the structure of the initial aldehyde or ketone used. This modular approach is a powerful tool for diversifying chemical scaffolds and generating libraries of compounds for various applications.

Table 1: Representative Products of Condensation Reactions
Carbonyl CompoundProduct (3,4,5-Trichlorophenylhydrazone)
BenzaldehydeBenzaldehyde (3,4,5-trichlorophenyl)hydrazone
Acetone (B3395972)Acetone (3,4,5-trichlorophenyl)hydrazone
CyclohexanoneCyclohexanone (3,4,5-trichlorophenyl)hydrazone
4-Methoxybenzaldehyde4-Methoxybenzaldehyde (3,4,5-trichlorophenyl)hydrazone

Other Derivatization Approaches for Analytical and Synthetic Purposes

Beyond condensation with simple carbonyls, this compound can be derivatized through several other pathways for both synthetic and analytical purposes. These derivatization techniques aim to modify the compound's properties, such as volatility, stability, or chromatographic behavior, or to introduce new functional groups for further reactions. jfda-online.com

For analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the chromatographic properties of polar compounds. jfda-online.comnih.gov Hydrazine compounds can be acylated using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to produce more volatile and thermally stable derivatives. nih.gov Conversely, this compound itself can act as a derivatizing agent for aldehydes and ketones, enabling their detection and quantification in various matrices. The reaction with carbonyls forms stable hydrazones, which can be readily analyzed. researchgate.netnih.gov

From a synthetic standpoint, the nitrogen atoms of this compound can undergo reactions such as acylation with acid chlorides or anhydrides to form hydrazides. These hydrazides are stable compounds and can be used as precursors for the synthesis of other heterocyclic systems, such as 1,2,4-triazoles. organic-chemistry.orgnih.gov Alkylation is another common derivatization strategy that can introduce various alkyl groups onto the hydrazine nitrogens, further expanding the molecular diversity accessible from this starting material. organic-chemistry.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of this compound

The utility of this compound in synthesis is underpinned by its distinct reactivity, which is governed by the nucleophilic nature of the hydrazine group and the electronic influence of the trichlorinated phenyl ring.

Cycloaddition and Cyclocondensation Reactions Leading to Heterocyclic Systems (e.g., Pyrazoles, Pyridazinones)

One of the most significant applications of arylhydrazines, including the 3,4,5-trichloro derivative, is in the synthesis of five- and six-membered heterocyclic compounds.

Pyrazoles: The Knorr pyrazole (B372694) synthesis is a classic and efficient method for constructing the pyrazole ring. This reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester). beilstein-journals.orgnih.gov The reaction is typically regioselective, with the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. organic-chemistry.org For instance, the reaction of 2,4,6-trichlorophenylhydrazine (B147635) with furandione has been shown to produce a 1-(2,4,6-trichlorophenyl)pyrazole derivative, suggesting a similar reactivity for the 3,4,5-isomer. tubitak.gov.trtubitak.gov.tr Modern variations of this synthesis may employ catalytic methods to improve yields and conditions. beilstein-journals.orgorganic-chemistry.org

Table 2: Potential Pyrazole Products from this compound
1,3-Dicarbonyl PrecursorResulting Pyrazole Scaffold
Acetylacetone1-(3,4,5-Trichlorophenyl)-3,5-dimethylpyrazole
Ethyl acetoacetate1-(3,4,5-Trichlorophenyl)-3-methyl-5-pyrazolone
Dibenzoylmethane1-(3,4,5-Trichlorophenyl)-3,5-diphenylpyrazole

Pyridazinones: Six-membered heterocycles, such as pyridazinones, can also be synthesized from hydrazines. A common pathway involves the reaction of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl precursor. biomedpharmajournal.orgsphinxsai.com The reaction proceeds through the formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyridazinone ring. sphinxsai.com In some cases, pyridazinone derivatives have been observed as by-products in pyrazole syntheses, highlighting the competitive nature of these cyclization pathways depending on the substrate and reaction conditions. tubitak.gov.trtubitak.gov.tr

Cycloaddition Reactions: Hydrazones derived from this compound are valuable precursors for [3+2] cycloaddition reactions. mdpi.com Oxidation of the hydrazone can generate a nitrilimine intermediate, which is a 1,3-dipole. This highly reactive species can then undergo a [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne, to afford pyrazoline or pyrazole derivatives, respectively. mdpi.com This mechanistic pathway offers an alternative route to these important heterocyclic systems.

Nucleophilic and Electrophilic Activation Mechanisms

The core reactivity of this compound is defined by the nucleophilicity of its amino groups. The terminal -NH₂ group is generally the most nucleophilic and is the primary site of reaction in condensations with carbonyls and in the initial step of cyclocondensation reactions. researchgate.net The mechanism of hydrazone formation is a nucleophilic addition-elimination process. The hydrazine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine), which then dehydrates to form the C=N bond of the hydrazone. libretexts.org

The reactivity of both the hydrazine (nucleophile) and its reaction partner (electrophile) can be significantly influenced by the reaction medium. In acidic aqueous solutions, for example, an electrophilic substrate might be activated by protonation. nih.gov Conversely, in more basic conditions, the nucleophilicity of the hydrazine can be enhanced. nih.gov The choice of solvent (protic vs. aprotic) can also play a crucial role by stabilizing intermediates or activating reactants through hydrogen bonding, a concept known as electrophilic or nucleophilic solvation. nih.gov

Catalytic and Stoichiometric Transformations

Many reactions involving this compound can be facilitated by either catalytic or stoichiometric reagents.

Catalysis:

Acid/Base Catalysis: Hydrazone formation is frequently catalyzed by small amounts of acid, which serves to activate the carbonyl group toward nucleophilic attack. libretexts.org Similarly, cyclization reactions to form heterocycles can be promoted by either acid or base.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or samarium(III) chloride (SmCl₃) can be employed to promote cycloaddition or condensation reactions. beilstein-journals.orgnih.gov They function by coordinating to carbonyl oxygens or other heteroatoms, thereby increasing the electrophilicity of the reaction center.

Transition Metal Catalysis: Modern synthetic methods often utilize transition metal catalysts (e.g., copper, ruthenium, palladium) to achieve transformations that are difficult under classical conditions. organic-chemistry.orgnih.gov These catalysts can enable novel pathways for pyrazole synthesis and other C-N bond-forming reactions under milder conditions. nih.gov

Stoichiometric Transformations: These reactions involve the consumption of the reagent in a 1:1 or other fixed molar ratio with the substrate. The initial formation of hydrazones from aldehydes and ketones is a stoichiometric process. The Knorr pyrazole synthesis and related cyclocondensations also typically use stoichiometric amounts of the dicarbonyl partner. The Wolff-Kishner reduction is another prime example, requiring at least a stoichiometric quantity of hydrazine to convert the carbonyl to a hydrazone intermediate before reduction. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 3,4,5 Trichlorophenylhydrazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,4,5-trichlorophenylhydrazine derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in a this compound derivative gives a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbons bearing chlorine atoms appearing at different shifts compared to the unsubstituted carbons. The carbon atoms of the hydrazine (B178648) and any associated functional groups also have characteristic chemical shifts. bibliotekanauki.plresearchgate.net

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex structures. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the molecule. conicet.gov.ar HSQC and HMBC experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of all ¹H and ¹³C signals and confirming the connectivity of the molecular framework. conicet.gov.arunesp.br

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical 3,4,5-Trichlorophenylhydrazone Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H7.5 (s, 2H)135.0 (C-Cl)
Aromatic-C130.0 (C-Cl)
Aromatic-C120.0 (C-H)
-NH-11.5 (s, 1H)
-N=CH-8.5 (s, 1H)145.0

Note: This table is illustrative. Actual chemical shifts will vary depending on the specific derivative and solvent used.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and its derivatives. mt.com These techniques probe the vibrational modes of molecules, which are sensitive to bond types and molecular symmetry. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectra of these compounds exhibit characteristic absorption bands. For example, the N-H stretching vibrations of the hydrazine group typically appear in the region of 3200-3400 cm⁻¹. bibliotekanauki.pl The C=N stretching vibration of hydrazone derivatives is observed around 1600-1650 cm⁻¹. The aromatic C-H and C-C stretching vibrations, as well as the C-Cl stretching vibrations, also give rise to distinct peaks in the fingerprint region of the spectrum. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mt.com While strong dipole changes lead to intense IR bands, vibrations that cause a significant change in polarizability result in strong Raman signals. mt.com For this compound derivatives, the symmetric vibrations of the aromatic ring and the C-Cl bonds are often prominent in the Raman spectrum. nih.gov The combination of IR and Raman data allows for a more complete analysis of the vibrational modes and functional groups within the molecule. americanpharmaceuticalreview.comspectroscopyonline.com

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Hydrazine (-NH₂)N-H Stretch3200-3400
Imine (-N=CH-)C=N Stretch1600-1650
Aromatic RingC-H Stretch3000-3100
Aromatic RingC=C Stretch1400-1600
Aryl HalideC-Cl Stretch600-800

Note: These are general ranges and can be influenced by the specific molecular structure and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound derivatives by analyzing their fragmentation patterns. scienceready.com.au

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. acdlabs.com The presence of three chlorine atoms in the 3,4,5-trichlorophenyl moiety results in a characteristic isotopic pattern for the molecular ion and its fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. scienceready.com.au The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for hydrazone derivatives include cleavage of the N-N bond, the C-N bond, and fragmentation of the aromatic ring. libretexts.orgmiamioh.edu By piecing together the masses of the observed fragments, the connectivity of the original molecule can be confirmed. reddit.com

Table 3: Expected Mass Fragments for a this compound Derivative

Fragment Description Expected m/z
[M]⁺Molecular IonCorresponds to the molecular weight of the derivative
[M - Cl]⁺Loss of a chlorine atomM - 35/37
[C₆H₂Cl₃]⁺Trichlorophenyl cation179/181/183
[C₆H₂Cl₃N]⁺Trichlorophenylnitrene cation193/195/197

Note: The m/z values will show an isotopic distribution due to the presence of chlorine isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within this compound and its derivatives. msu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectra of these compounds are characterized by absorption bands corresponding to π → π* and n → π* transitions. The conjugated π-system of the aromatic ring and any additional conjugation in hydrazone derivatives give rise to strong π → π* absorptions, typically in the UV region. libretexts.org The presence of non-bonding electrons on the nitrogen atoms allows for n → π* transitions, which are generally weaker and occur at longer wavelengths. libretexts.org

The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the nature of the substituents on the molecule. researchgate.netresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. upi.edu

Table 4: Representative UV-Vis Absorption Data for Aromatic Hydrazone Systems

Electronic Transition Typical Wavelength Range (nm) Molar Absorptivity (ε)
π → π* (Aromatic)200-280High
π → π* (Conjugated System)250-400High
n → π*300-500Low to Medium

Note: These values are illustrative and depend on the specific molecular structure and solvent.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline this compound derivatives at the atomic level. libretexts.org This technique provides detailed information about bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. sci-hub.se

By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is obtained. libretexts.org Mathematical analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. sci-hub.se

Beyond the individual molecular structure, X-ray crystallography also reveals the supramolecular architecture, showing how molecules are arranged in the crystal lattice through intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov This information is crucial for understanding the solid-state properties of the material. researchgate.net For some hydrazone derivatives of 2,4,6-trichlorophenylhydrazine (B147635), crystallographic analysis has confirmed the E-configuration and revealed specific dihedral angles between the aromatic rings, which influence molecular packing.

Table 5: Illustrative Crystallographic Parameters for a Crystalline Derivative

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensions (Å)a, b, c
Unit Cell Angles (°)α, β, γ
Bond Lengths (Å)e.g., C-C, C-N, N-N, C-Cl
Bond Angles (°)e.g., C-N-N, C-C-C
Dihedral Angles (°)Describes the conformation of the molecule

Note: These parameters are unique to each crystalline compound.

Coordination Chemistry of 3,4,5 Trichlorophenylhydrazine Derived Ligands

Design and Synthesis of Metal-Coordinating Ligands Incorporating the 3,4,5-Trichlorophenylhydrazine Moiety

The design of metal-coordinating ligands based on the this compound scaffold is a strategic process aimed at creating molecules with specific binding preferences and electronic properties. The core structure, this compound, serves as a versatile building block that can be chemically modified to introduce various donor atoms and functional groups, thereby tailoring the ligand's coordination capabilities.

The primary synthetic route to these ligands involves the condensation reaction between this compound and a suitable carbonyl compound, such as an aldehyde or a ketone. This reaction yields a hydrazone, a class of compounds characterized by the R1R2C=NNHR3 functional group. The resulting hydrazone ligand typically possesses at least one nitrogen atom from the azomethine group (-C=N-) and potentially other donor atoms (e.g., oxygen from a hydroxyl group on the aldehyde or ketone precursor) that can participate in chelation to a metal ion. The trichlorophenyl group, with its strong electron-withdrawing character, modulates the electron density on the coordinating nitrogen atoms, which in turn affects the stability and properties of the resulting metal complexes.

The synthesis of these ligands is often a straightforward, one-pot reaction, typically carried out in a suitable solvent like ethanol (B145695). The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC). nih.gov The resulting solid ligand can then be purified by recrystallization. nih.gov The design process can be quite sophisticated, aiming to produce multidentate ligands that can form stable chelate rings with metal ions. researchgate.nethcpgcollege.edu.in The choice of the carbonyl precursor is crucial as it determines the denticity (the number of donor atoms) and the steric environment of the final ligand. For instance, using salicylaldehyde (B1680747) or its derivatives introduces a phenolic hydroxyl group, creating a potential O,N donor set.

Formation of Transition Metal Complexes with Hydrazone-Based Ligands

Hydrazone ligands derived from this compound readily form stable complexes with a variety of transition metals. The formation of these complexes is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. nih.gov The stoichiometry of the resulting complex, i.e., the metal-to-ligand ratio, can often be controlled by the reaction conditions, such as the molar ratio of the reactants. nih.govchemistryjournal.net

Exploration of Chelation Modes and Coordination Geometries

Ligands derived from this compound can coordinate to metal ions in several ways, known as chelation modes. The specific mode of coordination depends on the structure of the ligand and the nature of the metal ion. Common chelation modes for hydrazone ligands include:

Bidentate (N,O) Coordination: When the hydrazone is derived from a hydroxy-substituted aldehyde or ketone (like salicylaldehyde), it can coordinate to the metal center through the azomethine nitrogen and the deprotonated phenolic oxygen, forming a stable six-membered chelate ring.

Bidentate (N,N) Coordination: If the ligand contains another nitrogen donor atom, it can coordinate in a bidentate fashion through two nitrogen atoms.

Tridentate or Polydentate Coordination: By incorporating additional donor groups into the ligand backbone, tridentate or even polydentate ligands can be synthesized, leading to more complex coordination structures. hcpgcollege.edu.in

Table 1: Common Coordination Geometries

Coordination Number Geometry Example Ion
4 Tetrahedral [Zn(CN)₄]²⁻ libretexts.org
4 Square Planar [NiCl₄]²⁻ libretexts.org

Synthesis Protocols for Various Metal-Ligand Adducts

The synthesis of metal complexes with this compound-derived ligands generally follows a common protocol. A solution of the ligand in a suitable solvent (often ethanol or methanol) is treated with a solution of the desired metal salt in the same or a compatible solvent. nih.gov The reaction mixture is then typically heated under reflux for a specific period to ensure complete complexation. nih.gov The resulting solid complex can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. researchgate.net The purity and composition of the synthesized complexes are confirmed through various analytical techniques, including elemental analysis and spectroscopic methods. chemistryjournal.net

Structural and Electronic Properties of this compound Coordination Compounds

The structural and electronic properties of coordination compounds derived from this compound are intricately linked to the nature of the metal ion, the ligand structure, and the resulting coordination geometry. These properties are typically investigated using a combination of spectroscopic and analytical techniques.

Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination mode of the ligand. mdpi.com The coordination of the azomethine nitrogen to the metal center is typically confirmed by a shift in the ν(C=N) stretching frequency in the IR spectrum of the complex compared to the free ligand. mdpi.com Similarly, the involvement of a phenolic hydroxyl group in coordination is indicated by the disappearance of the ν(O-H) band and a shift in the ν(C-O) stretching frequency. mdpi.com The appearance of new bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.govmdpi.com

Electronic absorption spectra (UV-Vis) provide insights into the electronic transitions within the complex and can help in determining the coordination geometry. mdpi.com The spectra of the complexes often show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions centered on the metal ion. ncert.nic.inmdpi.com The position and intensity of these bands are sensitive to the coordination environment. ncert.nic.in

The magnetic properties of the complexes, determined by magnetic susceptibility measurements, provide information about the number of unpaired electrons on the metal center and can help to distinguish between different possible geometries (e.g., high-spin vs. low-spin octahedral complexes). fiveable.me

Table 2: Spectroscopic Data for a Representative Metal Complex

Technique Free Ligand (cm⁻¹) Complex (cm⁻¹) Assignment
IR ~1630 Shifted ν(C=N) mdpi.com
IR ~3400 Absent ν(O-H) nih.gov
IR ~1280 Shifted ν(C-O) nih.gov
IR N/A ~500 ν(M-N) mdpi.com

Mechanistic Studies of Metal-Ligand Binding and Reactivity within Coordination Spheres

Understanding the mechanisms of metal-ligand binding and the subsequent reactivity of the coordinated ligand is a fundamental aspect of coordination chemistry. The process of a ligand binding to a metal ion in solution is often a substitution reaction, where solvent molecules already coordinated to the metal are replaced by the incoming ligand. utexas.edu

Kinetic studies can provide valuable information about the rate and mechanism of complex formation. nih.gov These studies can reveal whether the reaction proceeds through an associative, dissociative, or interchange mechanism. The electronic properties of the this compound-derived ligand, particularly the electron-withdrawing effect of the chloro substituents, can influence the rate of ligand substitution.

Once the complex is formed, the coordination to the metal ion can alter the reactivity of the ligand itself. The metal center can act as a Lewis acid, polarizing the ligand and making it more susceptible to nucleophilic or electrophilic attack. ias.ac.in In some cases, the metal ion can mediate chemical transformations of the coordinated ligand that are difficult to achieve with the free ligand. ias.ac.in These metal-promoted reactions can lead to the formation of novel organic molecules. ias.ac.in The study of these reactions within the coordination sphere provides insights into the role of metal ions in catalysis and organic synthesis. beilstein-journals.org

Computational Chemistry and Theoretical Modeling Studies of 3,4,5 Trichlorophenylhydrazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a wide range of properties of 3,4,5-trichlorophenylhydrazine, from its molecular geometry to its reactivity profile.

Understanding the thermodynamics and kinetics of reactions involving this compound is crucial for predicting its stability and chemical behavior. Quantum chemical calculations can provide valuable data on key energetic parameters.

Bond Dissociation Enthalpy (BDE): BDE is the enthalpy change associated with the homolytic cleavage of a bond. For this compound, calculating the BDE of the N-H, N-N, and C-N bonds would be particularly insightful. This data helps in predicting the most likely pathways for radical reactions and thermal decomposition. A lower BDE for a particular bond indicates its relative weakness and higher susceptibility to cleavage.

Proton Dissociation Enthalpy (PDE): PDE relates to the ease of removing a proton from the molecule. For this compound, the acidity of the N-H protons in the hydrazine (B178648) moiety can be quantified by calculating the PDE. This information is vital for understanding its acid-base chemistry and its behavior in different pH environments.

Electron Transfer Enthalpy (ETE): ETE provides a measure of the molecule's ability to donate or accept an electron. Calculating the ionization potential and electron affinity of this compound would shed light on its redox properties. This is particularly relevant for predicting its involvement in electron transfer reactions, which are common in many biological and chemical processes.

A hypothetical data table illustrating the kind of results that would be obtained from such calculations is presented below.

ParameterBond/SiteCalculated Value (kJ/mol)
Bond Dissociation EnthalpyN-HValue
N-NValue
C-NValue
Proton Dissociation Enthalpy-NHNH₂Value
Electron Transfer EnthalpyIonization PotentialValue
Electron AffinityValue

Note: The values in this table are placeholders and would need to be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. The spatial distribution of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack, respectively.

Charge Distribution: Mapping the electrostatic potential (ESP) onto the electron density surface of this compound would visualize the charge distribution within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing further clues about its reactive behavior and intermolecular interactions. The chlorine atoms, being highly electronegative, are expected to create regions of negative electrostatic potential, while the hydrogen atoms of the hydrazine group would likely be in regions of positive potential.

Molecular Docking and Ligand-Macromolecule Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a biological target (macromolecule).

If this compound or its derivatives are being investigated for potential biological activity, molecular docking simulations could predict their binding modes and affinities to specific protein receptors. The simulations would identify the most favorable binding poses and quantify the strength of the interaction, typically in terms of a docking score or binding energy. These predictions can help in prioritizing compounds for experimental testing.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would identify the low-energy conformations that are most likely to be populated. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule and its derivatives, providing insights into their flexibility and how they might adapt their shape to fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Should a series of derivatives of this compound be synthesized and tested for a particular biological activity or property, QSAR/QSPR models could be developed. These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed activity or property. A successful QSAR/QSPR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent or effective molecules.

A hypothetical QSAR data table for a series of this compound derivatives might look like this:

CompoundMolecular Descriptor 1Molecular Descriptor 2Biological Activity (IC₅₀, µM)
Derivative AValueValueValue
Derivative BValueValueValue
Derivative CValueValueValue

Note: The descriptors and activity values are placeholders and would be specific to the study.

Development of Predictive Models for Chemical Reactivity and Selectivity

Computational chemistry and theoretical modeling play a crucial role in modern chemical research, offering insights into molecular structure, properties, and reactivity. For complex molecules such as this compound, these methods can be instrumental in developing predictive models for chemical reactivity and selectivity. Such models are valuable for understanding reaction mechanisms, predicting the outcomes of chemical transformations, and designing novel synthetic pathways. However, a review of the scientific literature indicates that while general methodologies for modeling substituted phenylhydrazines exist, specific, detailed predictive models for the chemical reactivity and selectivity of this compound are not extensively documented.

Research in the field of computational chemistry often employs Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate the structural or quantum chemical properties of molecules with their biological activities or chemical properties. For classes of compounds like substituted phenylhydrazines, these models have been developed to predict activities such as antifungal or anticancer efficacy. nih.gov These models typically utilize a range of molecular descriptors, including steric, electronic, and thermodynamic parameters, to build a mathematical relationship with the observed activity.

In principle, similar approaches could be applied to develop predictive models for the chemical reactivity and selectivity of this compound. For instance, computational parameters derived from Density Functional Theory (DFT) calculations, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, could serve as descriptors to predict the regioselectivity and stereoselectivity of its reactions.

The following table illustrates a hypothetical set of computational descriptors that could be used in the development of a predictive model for the reactivity of this compound. It is important to note that the values presented here are for illustrative purposes and are not derived from actual published research on this specific molecule.

DescriptorHypothetical ValuePotential Application in Reactivity/Selectivity Prediction
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.
Dipole Moment2.5 DInfluences solubility and intermolecular interactions.
Mulliken Charge on Nα-0.4 ePredicts the site of protonation or electrophilic attack.
Mulliken Charge on Nβ-0.3 eInfluences the nucleophilicity of the hydrazine moiety.

The development of robust predictive models for the chemical reactivity and selectivity of this compound would be a valuable contribution to the field of synthetic chemistry, enabling more efficient and predictable use of this compound in the synthesis of novel molecules. Future research in this area would be beneficial.

Research Applications and Mechanistic Investigations in Chemical Biology and Analytical Chemistry

Mechanistic Investigations of Biological Activities in Vitro

Derivatives of 3,4,5-trichlorophenylhydrazine are subjects of in vitro research to understand their interactions with biological systems at a molecular level. These investigations are crucial for elucidating the mechanisms that underpin their observed antimicrobial, antioxidant, enzyme-inhibiting, anti-inflammatory, and antiproliferative effects.

The structural framework of phenylhydrazine (B124118) is a key component in a variety of compounds exhibiting significant antimicrobial and antioxidant properties. The introduction of the 3,4,5-trichloro substitution pattern on the phenyl ring is investigated to modulate these activities.

Antimicrobial Mechanisms: Hydrazide-hydrazone derivatives, which can be synthesized from phenylhydrazines, are recognized for a wide spectrum of biological activities, including antibacterial and antifungal action. nih.govmdpi.com The antimicrobial effect is often attributed to the azomethine group (-NH–N=CH-), which is a common feature in many bioactive hydrazone derivatives. mdpi.com The mechanism of action for phenylhydrazine-based antifungal agents can involve the generation of free radicals. Under the action of fungal enzymes like P450, phenylhydrazine can be oxidized, leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. nih.gov An excess of these reactive species disrupts normal cellular functions and can affect the morphology of fungal hyphae. nih.gov Schiff bases derived from phenylhydrazine have also demonstrated notable antibacterial properties, with their metal complexes sometimes showing enhanced activity compared to the free ligand. chemrxiv.org For instance, certain derivatives show considerable activity against both Gram-positive and Gram-negative bacteria. pharmacyjournal.orgresearchgate.net

Antioxidant Mechanisms: Phenylhydrazine derivatives, particularly those converted into hydrazones, are frequently evaluated for their antioxidant capabilities. rjptonline.orgnih.gov The primary mechanisms through which these compounds exert their antioxidant effects include free radical scavenging, metal ion chelation, and reducing power. nih.gov The antioxidant potential is often assessed using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov Studies on various salicylaldehyde (B1680747) phenylhydrazone derivatives have shown that all tested compounds possess significant antioxidant activity, which is attributed to the presence of the hydrazone functional group combined with other structural features. nih.gov The ability of the -NH- group in the hydrazone structure to donate a hydrogen atom is crucial for radical scavenging.

Below is a table summarizing the antioxidant activity of representative phenylhydrazine derivatives from research studies.

Compound IDDerivative ClassAssayActivity Measurement (% Inhibition or IC₅₀)Reference
3a p-NitrophenylhydrazoneABTS63.49% inhibition at 50 µg/mL nih.gov
3b p-NitrophenylhydrazoneABTS63.13% inhibition at 50 µg/mL nih.gov
Prmpp-Ph Pyrazolone-phenylhydrazoneDPPHIC₅₀ = 175.66 µg/mL researchgate.net

This table is for illustrative purposes and showcases data for phenylhydrazine derivatives, not specifically 3,4,5-trichlorophenyl-substituted ones, due to the limited availability of specific data.

The hydrazine (B178648) moiety is a key pharmacophore responsible for the enzyme inhibitory activity of many compounds. Derivatives of phenylhydrazine are known to inhibit several classes of enzymes, often through irreversible mechanisms.

Amine Oxidases: Phenylhydrazine is a well-established irreversible inhibitor of quinone-containing amine oxidases, such as lysyl oxidase (LOX). nih.gov The inhibition mechanism involves the covalent modification of the enzyme's cofactor. nih.gov

Monoamine Oxidases (MAOs): Hydrazine and hydrazide compounds, including iproniazid (B1672159) and phenelzine, are known irreversible inhibitors of MAO-A and MAO-B. nih.gov Their mechanism involves the formation of a stable covalent bond with the enzyme's flavin coenzyme. nih.gov The structural similarity of hydrazine-type inhibitors to natural MAO substrates facilitates their binding to the enzyme's active site. nih.gov

Aspartic Proteases: Recent studies have identified hydrazide and hydrazine derivatives as novel inhibitors of aspartic proteases, such as human cathepsin D and Plasmodium falciparum plasmepsin-II, with inhibitory concentrations in the low micromolar range. researchgate.net

Cystathionine-β-synthase (CBS): Certain benzylhydrazine (B1204620) derivatives have been identified as CBS inhibitors. The proposed mechanism involves the formation of a hydrazone derivative with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. researchgate.net

The kinetics of inhibition are a critical aspect of these studies. For irreversible inhibitors like many hydrazines, the process often involves an initial reversible binding to the enzyme, followed by a time-dependent, irreversible inactivation. nih.govresearchgate.net Lineweaver-Burk plots are commonly used to determine the type of inhibition (e.g., competitive, non-competitive) by analyzing enzyme kinetics in the presence of the inhibitor. nih.govkhanacademy.org

The biological effects of this compound derivatives are predicated on their ability to bind to and modulate the function of protein targets. The hydrazine group is a versatile chemical handle that can participate in various binding interactions.

Electron-rich hydrazine probes have been developed for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize enzyme function directly in complex biological systems. nih.gov These probes enable the covalent targeting of a wide range of enzymes that possess electrophilic cofactors. nih.gov The covalent attachment can occur through different mechanisms, allowing for the capture of diverse enzyme families. nih.gov This approach demonstrates that the hydrazine moiety is capable of forming stable covalent bonds with protein targets, a key feature for potent, irreversible inhibitors. For a probe to be effective, the target enzyme must be in an active and functional state, confirming that the binding is activity-dependent. nih.gov

A classic example of a specific protein interaction is the reaction of phenylhydrazine with oxyhemoglobin. nih.gov In the presence of oxygen, phenylhydrazine causes oxidative denaturation of the protein. The initial step is a bimolecular reaction involving a probable two-electron transfer from phenylhydrazine to the oxyhemoglobin molecule. nih.gov This interaction is sensitive to the substitution pattern on the phenyl ring; halogen atoms in the ortho position can decrease the reaction rate, while those in the meta or para positions can increase it. nih.gov This highlights how the trichloro-substitution pattern in this compound would be expected to influence its specific protein interactions.

Derivatives containing the phenylhydrazine scaffold have shown promise as both anti-inflammatory and antiproliferative agents in preclinical studies.

Anti-inflammatory Mechanisms: Phenylhydrazine derivatives have been incorporated into various molecular structures to develop compounds with anti-inflammatory properties. chemrxiv.orgtaylorandfrancis.com For example, a terpolymer created from p-phenylenediamine, phenylhydrazine, and formaldehyde (B43269) was identified as a potent anti-inflammatory agent. nih.gov Molecular docking studies of this terpolymer showed strong binding affinities to key inflammatory protein targets, suggesting its potential to interfere with inflammatory pathways. nih.gov The anti-inflammatory effects of phenylhydrazine-induced anemia models are also studied, though this relates to in vivo toxicity rather than therapeutic mechanisms. researchgate.net

Antiproliferative Mechanisms: A significant body of research has focused on the antiproliferative activity of hydrazone derivatives against various cancer cell lines. nih.govmdpi.com These compounds often exert their effects by inducing cell cycle arrest and apoptosis. researchgate.net

Cell Cycle Arrest: One study on a phenanthrotriazine derivative containing an aryl hydrazone moiety found that the compound caused an increase in the number of MCF-7 breast cancer cells in the G0/G1 phase. researchgate.net

Apoptosis Induction: The same study confirmed that the compound induced apoptosis, as visualized by Hoechst 33258 staining. researchgate.net

The cytotoxic potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, as shown in the table below for several aryl hydrazone derivatives.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
7d Aryl HydrazoneMCF-7 (Breast)22.6 researchgate.net
7d Aryl HydrazoneHT-29 (Colon)13.4 researchgate.net
2a Arylidene-hydrazinyl-thiazoleMDA-MB-231 (Breast)3.92 µg/mL nih.gov
2a Arylidene-hydrazinyl-thiazoleHeLa (Cervical)11.4 µg/mL nih.gov
2e Arylidene-hydrazinyl-thiazoleHeLa (Cervical)11.1 µg/mL nih.gov

This table presents data for various phenylhydrazine derivatives to illustrate their antiproliferative potential.

Identifying the specific molecular targets of bioactive compounds is a fundamental goal in chemical biology and drug discovery. For derivatives of this compound, this process is essential to understand their mechanism of action and to optimize their structure for improved potency and selectivity.

Several strategies are employed for target identification:

Affinity-Based Probes: This approach involves synthesizing a derivative of the bioactive compound that incorporates a reactive or reporter group (e.g., a photoaffinity label or a clickable alkyne tag). rsc.org These probes can capture their cellular binding partners, which can then be identified using mass spectrometry-based proteomics. rsc.org

Activity-Based Protein Profiling (ABPP): ABPP is a powerful strategy for identifying the targets of covalently acting compounds. nomuraresearchgroup.com As discussed previously, hydrazine-based probes are particularly useful for ABPP because they can react with a variety of enzymes bearing electrophilic cofactors. nih.gov This method allows for the identification of protein targets directly in their native cellular environment and provides information about their functional state. nih.gov

Compound-Centered Chemical Proteomics (CCCP): In this method, the bioactive compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. frontiersin.org

While specific protein targets for this compound derivatives are not extensively documented in publicly available literature, these established chemical biology techniques are the primary methods used to elucidate them. The reactivity of the hydrazine group makes these compounds particularly suitable for covalent probe design and ABPP experiments.

Analytical Chemistry Applications as Derivatizing Reagents

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Phenylhydrazine and its substituted analogs are widely used as derivatizing reagents, primarily for the analysis of carbonyl compounds (aldehydes and ketones). researchgate.net

The reaction between a hydrazine and a carbonyl compound yields a stable hydrazone. researchgate.net This reaction is highly efficient and specific. The resulting hydrazone product typically has enhanced properties for detection compared to the original analyte.

Key Advantages of Using Phenylhydrazine-based Reagents:

Enhanced UV-Vis Absorbance: The phenylhydrazone product often possesses a strong chromophore, making it easily detectable by UV-Vis spectrophotometry. This is particularly useful for analytes that lack a native chromophore. A pre-column derivatization method using 4-nitrobenzaldehyde (B150856) to detect residual phenylhydrazines in pharmaceuticals shifts the maximum absorption wavelength of the derivative to the visible region (~416 nm), which reduces interference from the drug matrix and improves method specificity. rsc.org

Improved Chromatographic Separation: Derivatization can alter the polarity and volatility of an analyte, leading to better separation in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Increased Sensitivity in Mass Spectrometry (MS): Hydrazine reagents can be designed to include a permanently charged group or a group that is easily ionized, thereby enhancing the signal in MS-based detection. nih.gov Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used to derivatize carbonyls prior to HPLC analysis. researchgate.netnih.gov

While 2,4-dinitrophenylhydrazine is the most common reagent, other substituted phenylhydrazines, such as 3-nitrophenylhydrazine, have been used in targeted metabolomics to derivatize not only carbonyls but also carboxyl and phosphoryl groups, significantly improving detection sensitivity and coverage in LC-MS/MS analysis. nih.gov This demonstrates the versatility of the phenylhydrazine scaffold for creating tailored derivatizing agents for a wide range of analytical challenges.

Quantification of Specific Analytes (e.g., Aldehydes) through Derivatization

There is no scientific literature available that describes the use of this compound as a derivatizing agent for the quantification of aldehydes or other specific analytes. Methodologies detailing reaction conditions, derivatization efficiency, and the stability of the resulting hydrazone products are not present in published studies. Therefore, no data on its performance in analytical quantification can be provided.

Enhancement of Chromatographic Separation and Detection Sensitivities (HPLC, GC-MS)

The scientific community has not published any research on the application of this compound to enhance chromatographic separations or improve detection sensitivities in techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). As a result, there are no established protocols or comparative studies that would allow for an assessment of its effectiveness in improving analytical performance for specific compounds.

Optimization of Derivatization Protocols for Complex Matrices

Information regarding the optimization of derivatization protocols using this compound for the analysis of complex matrices, such as environmental, biological, or food samples, is absent from the scientific literature. There are no documented studies on managing matrix effects, optimizing reaction yields in the presence of interfering substances, or the development of sample preparation techniques involving this specific reagent.

Future Research Directions and Interdisciplinary Prospects

Advancements in Stereoselective and Green Synthetic Methodologies for 3,4,5-Trichlorophenylhydrazine Derivatives

The development of chiral hydrazines is a significant area of interest due to their presence in numerous natural products and pharmaceutical agents. acs.org Future research will likely focus on the enantioselective synthesis of this compound derivatives, a field that remains largely unexplored. One of the most promising approaches for synthesizing chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. acs.org Catalytic systems based on transition metals like nickel and palladium have shown remarkable efficiency in this regard. For instance, a Ni–(S,S)-Ph-BPE complex has been successfully employed for the asymmetric hydrogenation of cyclic N-acyl hydrazones, yielding chiral cyclic hydrazines with excellent enantioselectivities (up to >99% enantiomeric excess). acs.orgresearchgate.net Similarly, palladium catalysts, such as [Pd(R)-DTBM-SegPhos(OCOCF3)2], have proven effective in the enantioselective hydrogenation of fluorinated hydrazones, achieving high yields and enantioselectivities up to 94%. The application of such catalytic systems to hydrazones derived from 3,4,5-trichloroacetophenone or other suitable precursors could pave the way for the synthesis of a wide array of novel chiral this compound derivatives.

In parallel with stereoselective synthesis, the principles of green chemistry are increasingly influencing the design of synthetic routes. Microwave-assisted organic synthesis, for example, offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and reduced energy consumption. tsijournals.comnih.govmdpi.comsunway.edu.my The application of microwave irradiation to the synthesis of pyrazoles from β-diketones and substituted phenylhydrazine (B124118) hydrochlorides has been demonstrated to be highly efficient. tsijournals.com This methodology could be adapted for the synthesis of pyrazole (B372694) derivatives of this compound, offering a more environmentally benign alternative to traditional refluxing techniques. Further research into solvent-free reaction conditions and the use of recyclable catalysts will also be crucial in developing sustainable synthetic protocols for this class of compounds.

Integration of Advanced Computational Techniques with Experimental Studies for Deeper Mechanistic Insights

The synergy between experimental and computational chemistry provides a powerful platform for elucidating reaction mechanisms and predicting the properties of novel molecules. Density Functional Theory (DFT) has emerged as a particularly valuable tool for studying the electronic structure, molecular geometry, and vibrational spectra of complex organic molecules. elsevierpure.comresearchgate.netmaterialsciencejournal.orgmdpi.comnih.gov For instance, DFT calculations at the B3LYP/6–311++G(2d,p) level have been used to investigate the regioselectivity of synthetic routes and to analyze frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO) of chlorophenyl-containing pyrazolones. elsevierpure.com

Future research on this compound will undoubtedly leverage such advanced computational techniques to gain deeper mechanistic insights into its reactions. For example, DFT studies could be employed to model the transition states of key synthetic transformations, thereby guiding the optimization of reaction conditions and the design of more efficient catalysts. Furthermore, computational investigations into the electronic structure of this compound and its derivatives can provide valuable information about their reactivity, stability, and potential as building blocks for functional materials. nih.gov Time-dependent DFT (TD-DFT) methods can be used to predict the electronic absorption spectra of these compounds, aiding in the interpretation of experimental data and the design of molecules with specific photophysical properties. materialsciencejournal.org

Exploration of Novel Ligand Architectures for Diverse Coordination Chemistry Applications

Substituted hydrazines and their derivatives are versatile ligands capable of coordinating with a wide range of metal ions to form stable complexes with interesting structural and functional properties. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov The presence of multiple nitrogen atoms in the hydrazine (B178648) moiety, coupled with the tunable electronic properties of the trichlorophenyl ring, makes this compound an attractive building block for the design of novel ligand architectures.

Future research in this area will likely focus on the synthesis of polydentate ligands derived from this compound. For example, condensation reactions with dicarbonyl compounds or functionalized aromatic aldehydes could yield Schiff base ligands with multiple coordination sites. These ligands could then be used to synthesize mononuclear or polynuclear metal complexes with diverse geometries and electronic properties. The study of coordination polymers based on substituted phenylhydrazines is another promising avenue of research. nih.govnih.govmdpi.commdpi.com By carefully selecting the metal ions and ancillary ligands, it may be possible to construct one-, two-, or three-dimensional coordination polymers with porous structures suitable for applications in gas storage, separation, and catalysis. The investigation of the magnetic and photoluminescent properties of these coordination compounds will also be of significant interest.

High-Throughput Screening and Biological Target Validation for Chemical Probes

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.govnih.govresearchgate.netwiley.com Phenylhydrazine derivatives are present in a variety of biologically active molecules, and the 3,4,5-trichlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Therefore, libraries of compounds derived from this compound represent a valuable resource for HTS campaigns aimed at identifying novel therapeutic agents.

A particularly promising area of research is the development of kinase inhibitors, as protein kinases are a major class of drug targets. nih.govnih.govresearchgate.net HTS assays can be designed to identify compounds that inhibit the activity of specific kinases implicated in diseases such as cancer and inflammatory disorders. Hits from these screens can then be subjected to further optimization to improve their potency, selectivity, and drug-like properties.

In addition to their therapeutic potential, derivatives of this compound can also be developed as chemical probes for biological imaging. nih.govmdpi.com By incorporating a fluorophore into the molecular structure, it is possible to create probes that can be used to visualize specific cellular components or processes. For example, fluorogenic probes can be designed to "turn on" their fluorescence upon binding to a specific enzyme or biomolecule, allowing for real-time imaging of its activity in living cells. The validation of such probes would involve demonstrating their specificity for the intended target and their utility in cellular imaging applications.

Development of Next-Generation Analytical Methodologies Utilizing this compound as a Reagent

The development of sensitive and selective analytical methods for the detection and quantification of various analytes is of paramount importance in fields ranging from environmental monitoring to clinical diagnostics. Substituted hydrazines have been utilized as derivatizing agents in chromatographic methods to enhance the detection of carbonyl compounds. nih.gov this compound, with its unique spectroscopic and electrochemical properties, holds promise as a reagent in the development of next-generation analytical methodologies.

Future research could focus on the development of novel derivatization reagents based on this compound for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC). sielc.comresearchgate.netnih.govresearchgate.netpurdue.edu The resulting hydrazones would likely exhibit strong UV absorbance and be readily detectable by mass spectrometry, leading to highly sensitive analytical methods.

Q & A

Q. What are the common synthetic routes for preparing 3,4,5-Trichlorophenylhydrazine and its derivatives?

TCPH is typically synthesized via condensation reactions. For example, hydrazones can be formed by reacting 1-methylsulphonyl-3-acetylindole with TCPH under acidic conditions (e.g., acetic acid) or in ethanol with sodium acetate . Oxidation of TCPH with manganese dioxide in benzene yields 2,4,6-trichlorobiphenyl (39% yield), suggesting radical intermediates during nitrogen elimination . Key factors include solvent choice, temperature, and catalyst presence.

Q. How is TCPH utilized in analytical chemistry for carbonyl compound detection?

TCPH is a derivatization reagent for aldehydes and ketones in gas chromatography (GC) and high-performance liquid chromatography (HPLC). It reacts with carbonyl groups to form stable hydrazones, improving chromatographic resolution and sensitivity. For instance, TCPH-derivatized aldehydes in wine or biological fluids are quantified via GC-electron capture detection (ECD) or mass spectrometry (MS) .

Q. What are the standard protocols for handling TCPH in laboratory settings?

TCPH should be stored in amber glass containers under inert conditions to prevent degradation. Derivatization protocols typically involve mixing TCPH (1–5 mM) with carbonyl-containing samples in acidic media (pH 3–5) for 1–2 hours at 50–60°C, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) .

Advanced Research Questions

Q. How does TCPH compare to other derivatization agents (e.g., DNPH, PFBHA) in sensitivity and selectivity?

Studies show TCPH has lower ionization efficiency compared to carnosine or pentafluorophenylhydrazine (PFPH) in MS-based methods, likely due to reduced derivatization yields or adduct stability . However, TCPH excels in GC-ECD workflows due to its electron-withdrawing chlorine groups, enhancing detection limits for trace aldehydes in environmental samples .

Q. What mechanistic insights exist for TCPH’s role in radical-mediated reactions?

Oxidation of TCPH with MnO₂ generates aryl radicals via stepwise hydrogen abstraction, leading to biphenyl derivatives. This pathway is critical for synthesizing polychlorinated biphenyl (PCB) analogs or studying radical coupling mechanisms . Contradictions in yield optimization (e.g., solvent polarity effects) require careful kinetic analysis .

Q. How can TCPH-based Schiff bases be optimized for antioxidant activity?

Schiff bases derived from TCPH (e.g., compounds 17 , 28 ) exhibit superior DPPH radical scavenging (IC₅₀ = 4.05–24.42 µM) compared to n-propylgallate (IC₅₀ = 30.12 µM). Structural optimization involves introducing electron-donating groups (e.g., -OH, -OCH₃) to enhance radical stabilization .

Q. What challenges arise when quantifying TCPH-derivatized aldehydes in complex matrices?

Matrix interference (e.g., lipids in biological samples) can reduce derivatization efficiency. Solutions include SPE cleanup, internal standardization (e.g., deuterated aldehydes), and tandem MS (MS/MS) to improve specificity . Contradictory recovery rates (70–120%) across studies highlight the need for matrix-matched calibration .

Methodological Considerations

Q. Table 1: Comparison of Derivatization Reagents for Aldehyde Analysis

ReagentSensitivity (GC-ECD)Ionization Efficiency (MS)Preferred ApplicationReference
TCPHHigh (sub-ppb)LowEnvironmental aldehydes
DNPHModerateModerateAir quality monitoring
PFBHALowHighBiomedical fluids (e.g., urine)

Q. Table 2: Antioxidant Activity of Select TCPH Schiff Bases

CompoundDPPH IC₅₀ (µM)Superoxide Anion IC₅₀ (µM)Structural Feature
17 4.05 ± 0.0691.23 ± 1.2Para-hydroxyl substitution
28 7.12 ± 0.21105.31 ± 2.29Methoxy group at C-3
14 10.89 ± 0.4598.76 ± 1.8Ortho-chloro substitution

Key Recommendations for Researchers

  • Synthetic Optimization : Explore solvent-free conditions or microwave-assisted synthesis to improve TCPH hydrazone yields .
  • Analytical Workflows : Combine TCPH derivatization with multidimensional chromatography (e.g., GC×GC) to resolve co-eluting peaks in complex samples .
  • Data Validation : Address contradictions in antioxidant assays by standardizing radical sources (e.g., xanthine/xanthine oxidase for superoxide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.